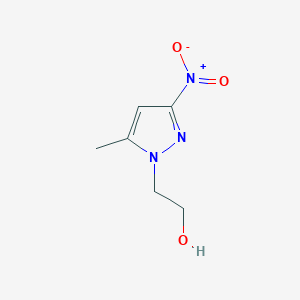
2-(5-甲基-3-硝基-1H-吡唑-1-基)乙醇
描述
科学研究应用
配位化学和络合物形成
2-(5-甲基-3-硝基-1H-吡唑-1-基)乙醇由于其结构特征,在配位化学中得到应用,尤其是在金属配合物的形成中。例如,已经研究了类似配体与钯(II)和铂(II)的反应性,从而合成出具有各种光谱技术和 X 射线衍射特征的新络合物。这些络合物显示出有趣的结构构型和分子间相互作用,表明在催化、材料科学中具有潜在的应用,并可用作研究金属-配体相互作用的模型 (Pérez 等人,2013)。
有机合成
在有机合成中,与 2-(5-甲基-3-硝基-1H-吡唑-1-基)乙醇相关的化合物是构建更复杂的分子结构的宝贵中间体。例如,涉及类似吡唑基化合物的 l-脯氨酸催化的多米诺反应已被用于合成高度官能化的吡唑并[3,4-b]吡啶,展示了这些吡唑基衍生物在促进导致产生具有潜在生物活性的新型杂环化合物的多组分反应中的效用 (Gunasekaran 等人,2014)。
材料科学和分子电子学
在材料科学和分子电子学领域,2-(5-甲基-3-硝基-1H-吡唑-1-基)乙醇及其衍生物的结构特性可用于设计和合成新材料。这些材料,例如从微波辅助合成方法获得的材料,可以表现出适用于电子应用的新型特性,展示了吡唑基衍生物在开发具有定制电子特性的先进材料中的多功能性 (Hadiyal 等人,2020)。
晶体工程和超分子化学
吡唑基衍生物参与氢键和其他非共价相互作用的能力使其成为晶体工程和超分子化学应用的合适候选者。研究表明,这些化合物可以形成氢键片层和链,从而形成多样化的固态结构。这突出了它们在设计具有特定物理性质的分子晶体中的潜力,在制药和材料化学等领域很有用 (Portilla 等人,2007)。
作用机制
Target of Action
It’s worth noting that compounds with a pyrazole core have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, impacting cellular metabolism and energy production. Additionally, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
The effects of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can alter NAD+ levels, affecting cellular energy balance and metabolic flux . This compound may also impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. Furthermore, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with NAMPT involves binding to the enzyme’s active site, modulating its catalytic activity . This binding can lead to enzyme inhibition or activation, depending on the context and concentration of the compound. Additionally, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol may influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound exhibits good thermal stability, with decomposition temperatures ranging from 215°C to 340°C . Over time, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies can reveal its potential for sustained impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with NAMPT, for example, influences the NAD+ salvage pathway, impacting cellular energy production and redox balance . Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and transporters, leading to changes in metabolite levels and overall metabolic function.
Transport and Distribution
The transport and distribution of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol within cells and tissues are critical for understanding its localization and accumulation. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Its distribution within tissues can influence its overall efficacy and potential side effects, making it essential to study its transport mechanisms and localization patterns.
Subcellular Localization
The subcellular localization of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell. For example, its localization to the nucleus may indicate a role in gene regulation, while its presence in the mitochondria could suggest involvement in energy metabolism.
属性
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZXZKTONHBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



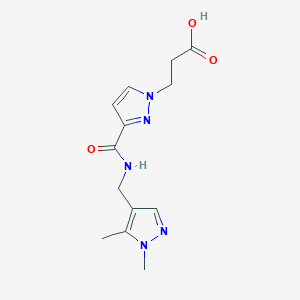


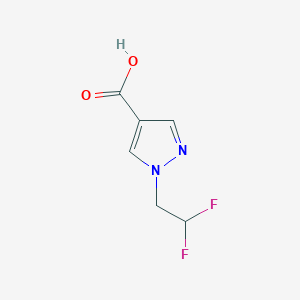


![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
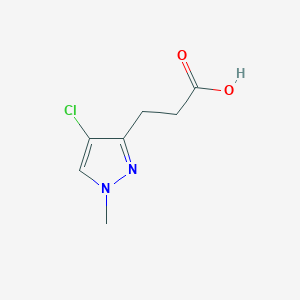
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

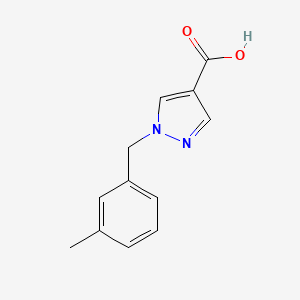
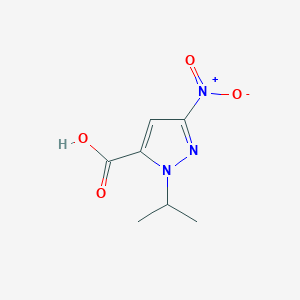
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)